Ruzadolane

概要

説明

ルザドランは、有望な可能性を秘めていたものの、研究は中止されました .

2. 製法

ルザドランの製法には、合成経路と特定の反応条件が関与します。 一例として、2ミリグラムの化合物を50マイクロリットルのジメチルスルホキシドに溶解し、1ミリリットルあたり40ミリグラムの濃度の母液を生成する方法があります

準備方法

The preparation of Ruzadolane involves synthetic routes and specific reaction conditions. One method includes dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide to create a mother liquor with a concentration of 40 milligrams per milliliter

化学反応の分析

ルザドランは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: この反応は、原子または原子団を別の原子または原子団に置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

ルザドランは、非麻薬性鎮痛剤としての可能性から、主に科学研究で使用されてきました。その用途には、以下が含まれます。

化学: その化学的性質と反応を研究すること。

生物学: セロトニン受容体への影響と鎮痛剤としての可能性を調査すること。

医学: 不安障害や疼痛の治療の可能性を探ること。

科学的研究の応用

Ruzadolane has been primarily used in scientific research for its potential as a non-narcotic analgesic agent. Its applications include:

Chemistry: Studying its chemical properties and reactions.

Biology: Investigating its effects on serotonin receptors and its potential as an analgesic.

Medicine: Exploring its potential for treating anxiety disorders and pain.

Industry: Limited applications due to the discontinuation of its development

作用機序

ルザドランは、セロトニン受容体アンタゴニストとして作用することで効果を発揮します。 中枢神経系にあるセロトニン受容体に結合し、セロトニンの作用を阻害することで、疼痛や不安を軽減します . この機序に関与する具体的な分子標的や経路は、完全には解明されていません。

類似化合物との比較

ルザドランは、非麻薬性の中枢作用性鎮痛剤としての性質が独特です。類似の化合物には、以下が含まれます。

オンダンセトロン: 悪心と嘔吐の予防に使用されるセロトニン受容体アンタゴニスト。

グラニセトロン: 同様の用途を持つ別のセロトニン受容体アンタゴニスト。

トロピセトロン: オンダンセトロンやグラニセトロンと同じ用途で使用されます。

生物活性

Ruzadolane, also known as UP 26-91, is a non-narcotic, centrally acting analgesic agent that has garnered attention for its potential in pain management and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic effects, and research findings.

This compound operates primarily through the modulation of pain pathways in the central nervous system. It is classified as a serotonin receptor antagonist , particularly affecting the 5-HT2 receptor subtype. This action is believed to contribute to its analgesic effects by altering pain perception and potentially reducing anxiety associated with pain. Furthermore, this compound exhibits neuroprotective properties , showing promise in reducing neuronal cell death in animal models of stroke and neurodegenerative diseases. These effects are thought to be mediated via pathways involved in inflammation and cell death modulation.

Pain Management

This compound has been extensively studied for its analgesic properties. It demonstrates efficacy across various pain models, suggesting it could serve as an alternative to traditional narcotic analgesics without the associated risk of addiction. Research indicates that this compound may effectively alleviate pain through central mechanisms, although specific neurotransmitter systems involved remain under investigation.

Psychiatric Disorders

In addition to its analgesic properties, this compound has been explored for potential therapeutic effects in psychiatric conditions such as schizophrenia and depression. Animal studies have shown improvements in symptoms when treated with this compound, particularly due to its interaction with sigma-1 receptors in brain regions relevant to these disorders. However, clinical trials have yet to yield conclusive results regarding its efficacy in human subjects.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study Focus | Findings | Reference |

|---|---|---|

| Analgesic Properties | Significant reduction in pain in various animal models; potential as a non-addictive analgesic | |

| Neuroprotective Effects | Reduced neuronal cell death in stroke models; improved functional outcomes | |

| Psychiatric Applications | Improved symptoms in animal models of schizophrenia and depression | |

| Mechanism of Action | Modulation of serotonin receptors (5-HT2) and sigma-1 receptors |

特性

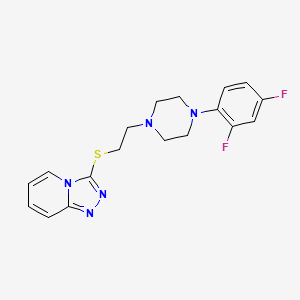

IUPAC Name |

3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKBLLCVOKCEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151181 | |

| Record name | Ruzadolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115762-17-9 | |

| Record name | Ruzadolane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115762179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruzadolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUZADOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV3GT35TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。